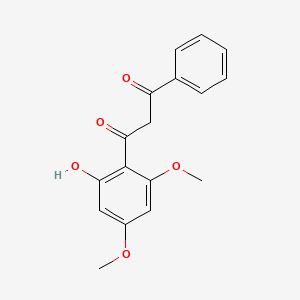
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-1,3-propanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-1,3-propanedione is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a hydroxy group and two methoxy groups attached to a phenyl ring, along with a phenylpropanedione moiety. Its molecular formula is C17H16O4, and it has a molecular weight of 284.31 g/mol .
Preparation Methods
The synthesis of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-1,3-propanedione typically involves the reaction of 2-hydroxy-4,6-dimethoxybenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-1,3-propanedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Scientific Research Applications
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-1,3-propanedione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-1,3-propanedione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The antioxidant activity is due to its capacity to scavenge free radicals and chelate metal ions . In antiviral applications, the compound interferes with viral replication by inhibiting key viral enzymes and proteins .
Comparison with Similar Compounds
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-1,3-propanedione can be compared with similar compounds such as:
Xanthoxyline: Known for its repellent activity against pests.
Flavokawain B: An analog with antiviral properties.
Caryophyllene oxide: Exhibits significant repellent effects on pests.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of this compound in various research fields.
Properties
CAS No. |
33507-94-7 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C17H16O5/c1-21-12-8-14(19)17(16(9-12)22-2)15(20)10-13(18)11-6-4-3-5-7-11/h3-9,19H,10H2,1-2H3 |
InChI Key |
RNHMENCCVPUKOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















